3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid
Description
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid (C₆H₉BrO₂) is a bicyclic organic compound characterized by a strained bicyclo[1.1.1]pentane scaffold substituted with a bromine atom at the 3-position and a carboxylic acid group at the 1-position. This compound has garnered significant attention in pharmaceutical and materials chemistry due to its unique structural rigidity, which mimics linear phenyl groups while offering enhanced metabolic stability and improved pharmacokinetic properties .
Properties
IUPAC Name |
3-bromobicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLOBPGTTZYAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reaction Design
The most robust method for synthesizing 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid involves a photochemical bromination protocol leveraging hydrogen atom transfer (HAT) and radical trapping. This approach addresses the challenge of functionalizing the strong bridgehead C–H bonds of BCPs (bond dissociation energy ≈ 100 kcal/mol). The reaction proceeds via:
- Radical Generation : Visible-light irradiation (450 nm) cleaves N-chlorosuccinimide (NCS) to produce chlorine radicals.
- HAT Process : Chlorine radicals abstract a hydrogen atom from the BCP bridgehead, forming a stabilized bridgehead radical intermediate.
- Bromine Transfer : The BCP radical abstracts a bromine atom from bromotrichloromethane (CBrCl₃), yielding the monobrominated product.
Experimental Protocol
- Substrate : Bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv).
- Reagents : NCS (1.2 equiv), CBrCl₃ (2.0 equiv).
- Conditions : Dichloromethane (DCM), visible light (450 nm), 24 h, room temperature.
- Workup : Filtration through silica gel, solvent removal, and purification via recrystallization or column chromatography.
Key Observations :
- Selectivity : Monobromination predominates over di-/tribromination due to steric and electronic deactivation post-first substitution.
- Scalability : Flow chemistry enables gram-scale synthesis (25 g) with 68% yield, demonstrating industrial viability.
- Controls : Omission of NCS, light, or CBrCl₃ results in no product, confirming their essential roles.
Optimization Insights
- Solvent Screening : Polar aprotic solvents (e.g., DCM, chloroform) outperform ethers or hydrocarbons due to improved radical stability.
- Catalyst-Free : Unlike traditional cross-coupling, this method avoids transition metals, simplifying purification.
- Functional Group Tolerance : Esters, amides, and heteroaromatics remain intact, enabling late-stage diversification.
Alternative Bromination Strategies
Radical Chain Bromination with AIBN
While less common, azobisisobutyronitrile (AIBN)-initiated bromination offers a thermal alternative:
- Substrate : Bicyclo[1.1.1]pentane-1-carboxylic acid.
- Reagents : N-Bromosuccinimide (NBS, 1.5 equiv), AIBN (0.1 equiv).
- Conditions : Benzene, reflux (80°C), 12 h.
- Yield : 45–50%, with minor di-brominated byproducts.
Limitations : Lower selectivity and scalability compared to photochemical methods.
Electrophilic Bromination
Electrophilic bromination using Br₂ or HBr₃ faces challenges due to BCP’s nonplanar geometry and poor orbital overlap. Preliminary attempts yield <10% product, underscoring the superiority of radical-based pathways.
Synthesis from Tricyclo[1.1.1.0¹³]pentane (TCP)
TCP Ring-Opening with Halogenation
Tricyclo[1.1.1.0¹³]pentane (TCP), a strained BCP precursor, undergoes atom-transfer radical addition (ATRA) with bromoalkanes:
- Substrate : TCP.
- Reagents : Bromoform (CHBr₃), triethylborane (Et₃B, 0.2 equiv).
- Conditions : Tetrahydrofuran (THF), −78°C to room temperature, 6 h.
- Outcome : Yields 3-bromo-BCP derivatives after hydrolysis.
Advantage : Direct installation of bromine during BCP ring formation.
Drawback : Requires stringent anhydrous conditions and low temperatures.
Comparative Analysis of Methods
Key Takeaways :
- The photochemical HAT method excels in yield, selectivity, and scalability, making it the industrial benchmark.
- Thermal radical bromination suits small-scale syntheses but requires extensive purification.
- TCP-based routes are niche, reserved for specialized applications.
Post-Synthetic Functionalization
Esterification for Cross-Coupling
The carboxylic acid moiety is often esterified to enhance stability during subsequent reactions:
Biological Applications
This compound derivatives exhibit improved pharmacokinetics in drug candidates, notably as:
Chemical Reactions Analysis
Types of Reactions
3-bromobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The carboxylic acid group can be oxidized to form derivatives such as esters or amides
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Major Products
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.
Reduction: 3-bromobicyclo[1.1.1]pentane-1-methanol.
Oxidation: Esters or amides of this compound
Scientific Research Applications
Organic Synthesis
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid serves as a versatile building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique bicyclic structure allows for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
- Oxidation Reactions : It can be oxidized to form derivatives like esters or amides.
Research indicates that this compound may act as a gamma-aminobutyric acid (GABA) mimetic in peptides, suggesting potential implications in neurotransmission studies. GABA is crucial for inhibitory neurotransmission in the central nervous system, making this compound relevant for exploring treatments for neurological disorders.
Medicinal Chemistry
The compound's structural features allow it to interact with various biological targets, leading to potential therapeutic applications. Studies have shown that derivatives of this bicyclic structure can modulate neurotransmitter activity, particularly in GABAergic signaling pathways.
Neurotransmission Studies
Research has investigated the ability of compounds derived from this compound to affect neurotransmitter activity. These studies highlight its potential role in developing drugs for neurological conditions.
Analgesic Activity
Comparative studies with benzocaine analogs revealed that substituting the benzene ring with bicyclo[1.1.1]pentane structures altered physicochemical properties such as water solubility and lipophilicity, which are critical for drug efficacy.
Mechanism of Action
The mechanism of action of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In chemical reactions, the bromine atom and the carboxylic acid group serve as reactive sites for various transformations. The strained bicyclic structure also influences its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Key Properties:
- Physical State : Colorless to light yellow crystalline solid.
- Melting Point : 80–90°C.
- Boiling Point : 180–190°C (predicted).
- Solubility : Soluble in organic solvents (e.g., ether, alcohol), insoluble in water .
- Density : ~1.5 g/cm³ .
Comparison with Similar Compounds
The structural and functional diversity of bicyclo[1.1.1]pentane derivatives allows for tailored applications. Below is a comparative analysis of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid with its analogs:
Halogen-Substituted Derivatives
Aryl- and Alkyl-Substituted Derivatives
Functionalized Derivatives
Reactivity Trends:
- Halogens : I > Br > F in nucleophilic substitution due to leaving-group ability.
- Aryl Groups : Enhance rigidity and binding affinity in receptor-ligand interactions .
Biological Activity
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid is a unique bicyclic compound characterized by a bromine atom and a carboxylic acid group. Its molecular formula is C₆H₇BrO₂, and it has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article reviews the existing literature on the biological activity of this compound, detailing its mechanisms of action, synthesis, and applications in drug development.
The compound's structure contributes to its reactivity, making it a valuable building block in organic synthesis. The synthesis typically involves multi-step organic reactions, including substitution and reduction reactions, which leverage the unique properties of the bromine atom and carboxylic acid group.
Common Reactions
- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
- Reduction Reactions: The carboxylic acid can be reduced to an alcohol using lithium aluminum hydride (LiAlH₄).
- Oxidation Reactions: The carboxylic acid can be oxidized to form derivatives like esters or amides.
Biological Activity
Research indicates that this compound may serve as a GABA (gamma-aminobutyric acid) mimetic in peptides, suggesting potential implications in neurotransmission studies. GABA is a major inhibitory neurotransmitter in the central nervous system, and compounds that mimic its action could be significant in treating neurological disorders.
While detailed biochemical pathways affected by this compound are still under investigation, initial studies suggest that it interacts with various biological targets. Its structural features allow it to participate in significant biochemical interactions that could lead to therapeutic applications.
Case Studies and Research Findings
A variety of studies have explored the biological implications of this compound:
- Neurotransmission Studies: Compounds derived from this bicyclic structure have been investigated for their ability to modulate neurotransmitter activity, particularly in relation to GABAergic signaling pathways.
- Analgesic Activity: In comparative studies with benzocaine analogs, it was found that substituting the benzene ring with bicyclo[1.1.1]pentane structures altered physicochemical properties such as water solubility and lipophilicity, which are critical for drug efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds similar to this compound along with their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic Acid | Contains an amide group instead of bromine | Potentially different biological activity due to amide functionality |
| Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate | Methyl ester derivative | Increased lipophilicity may enhance bioavailability |
| 3-Hydroxybicyclo[1.1.1]pentane-2-carboxylic Acid | Hydroxyl group at position three | May exhibit different solubility and reactivity patterns |
Q & A
Q. What are the common synthetic routes for 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid?
- Methodological Answer : The synthesis typically begins with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. One approach involves bromination of the 3-methyl analogue using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or other halogenated solvents . Photochemical methods, such as UV-induced reactions with [1.1.1]propellane precursors, can also yield bicyclo[1.1.1]pentane scaffolds, followed by functionalization at the 3-position . Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization. Yields vary (30–70%) depending on reaction optimization.
Q. How is the compound characterized to confirm structure and purity?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : ¹H/¹³C NMR identifies the bicyclic framework and substituents. The deshielded protons on the bridgehead (δ ~2.5–3.5 ppm) and carboxylic acid (δ ~12 ppm) are diagnostic .
- X-ray Crystallography : Resolves the strained bicyclo[1.1.1]pentane geometry and bromomethyl orientation .
- HPLC/MS : Verifies purity (>95%) and molecular weight (MW: 205.05 g/mol) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as:
- Bioisostere : Replaces aromatic rings (e.g., phenyl) to enhance metabolic stability and reduce planarity in drug candidates. Its rigid structure mimics steric bulk while improving solubility .
- Peptide Backbone Modifier : The bromomethyl group enables cross-coupling (e.g., Suzuki reactions) to introduce fluorescent tags or pharmacophores into peptides, creating conformationally restricted analogues .
Advanced Research Questions
Q. How do substituents at the 3-position influence electronic properties and reactivity?
- Methodological Answer : Substituents modulate acidity and electronic effects via through-space interactions. For example:
Q. How can researchers resolve contradictions in bioactivity data across studies involving bicyclo[1.1.1]pentane derivatives?
- Methodological Answer : Discrepancies often arise from:
- Stereochemical Variants : Ensure enantiopure synthesis (e.g., chiral HPLC) to isolate active conformers.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (affects ionization of the carboxylic acid) .
- Metabolic Stability : Use liver microsome assays to compare degradation rates of bromomethyl vs. trifluoromethyl derivatives .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding to target proteins (e.g., GABA receptors). The bicyclic scaffold’s rigidity reduces conformational entropy, improving docking scores .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Bromine’s polarizability enhances hydrophobic interactions in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
